

# H-D-Ser-OEt.HCl: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: **H-D-Ser-OEt.HCl**

Cat. No.: **B613186**

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An In-depth Whitepaper on the Synthesis, Properties, and Applications of D-Serine Ethyl Ester Hydrochloride in Drug Development and Peptide Chemistry

## Abstract

**H-D-Ser-OEt.HCl**, or D-Serine ethyl ester hydrochloride, is a pivotal amino acid derivative with significant applications in medicinal chemistry and biochemical research. As a protected form of D-serine, it serves as a crucial building block in solid-phase peptide synthesis (SPPS) and acts as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are integral to synaptic plasticity and cognitive functions. This technical guide provides a comprehensive overview of **H-D-Ser-OEt.HCl**, detailing its physicochemical properties, synthesis and purification protocols, analytical characterization, and its applications in peptide synthesis and neuroscience research. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**H-D-Ser-OEt.HCl** is the hydrochloride salt of the ethyl ester of D-serine. The ethyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.[\[1\]](#)

Property	Value	Reference
Systematic Name	(2R)-2-amino-3-hydroxypropanoic acid ethyl ester hydrochloride	
CAS Number	104055-46-1	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> ClNO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	169.61 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	
Solubility	Soluble in water and polar organic solvents like methanol and ethanol.	<a href="#">[1]</a>
Storage	Store at 2-8°C to ensure stability.	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of H-D-Ser-OEt.HCl via Fischer Esterification

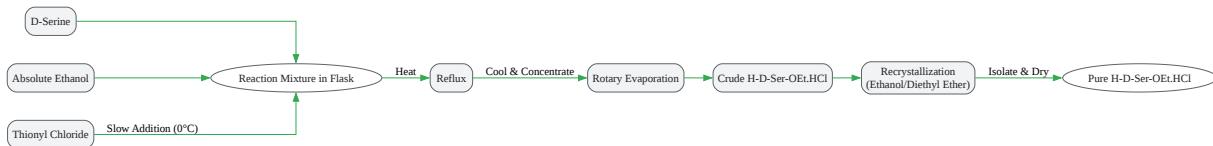
The most common method for the synthesis of **H-D-Ser-OEt.HCl** is the Fischer esterification of D-serine using ethanol as both the solvent and reactant, with an acid catalyst, typically thionyl chloride (SOCl<sub>2</sub>) or by bubbling dry hydrogen chloride gas.

#### Materials:

- D-serine
- Absolute Ethanol (anhydrous)
- Thionyl chloride (SOCl<sub>2</sub>)
- Diethyl ether (anhydrous)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-serine in absolute ethanol. The flask should be cooled in an ice bath.
- Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. This reaction is exothermic and generates sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and any excess thionyl chloride are removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and then precipitate the pure **H-D-Ser-OEt.HCl** by the slow addition of cold anhydrous diethyl ether.
- Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure **H-D-Ser-OEt.HCl**.



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Fig. 1: Synthesis Workflow for **H-D-Ser-OEt.HCl**.

## Analytical Characterization

The purity and identity of the synthesized **H-D-Ser-OEt.HCl** should be confirmed using various analytical techniques.

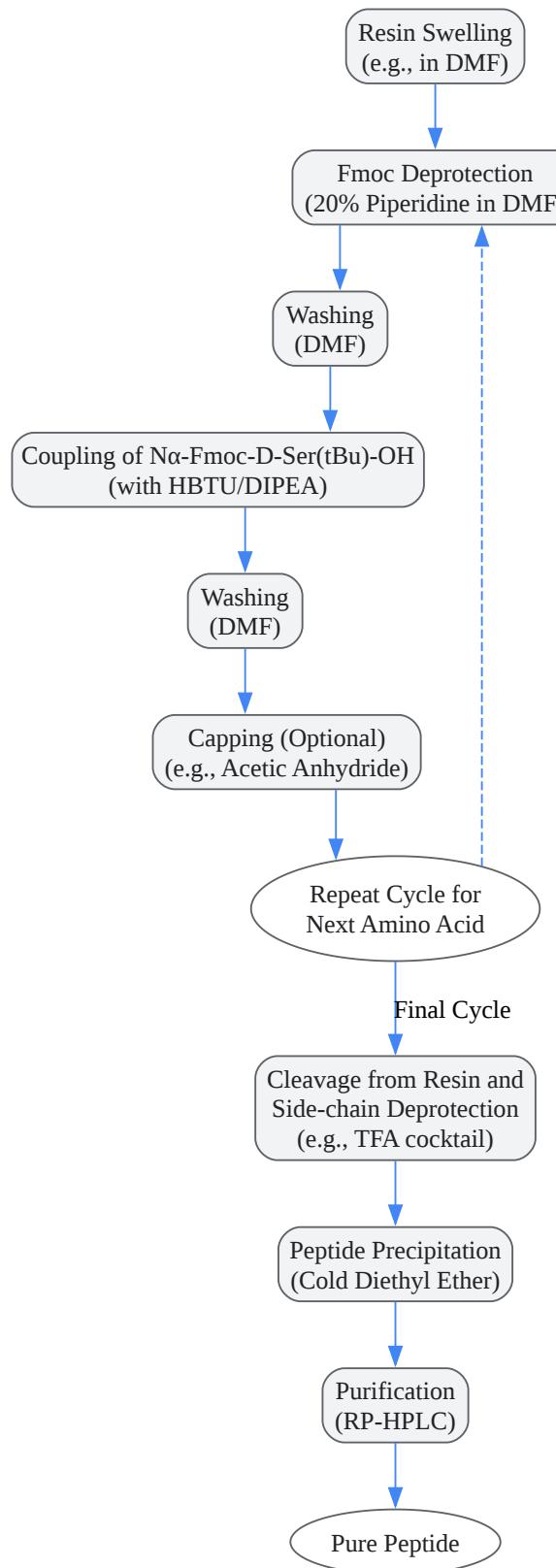
Analytical Technique	Expected Results
<sup>1</sup> H NMR	Signals corresponding to the ethyl group (triplet and quartet), the $\alpha$ -proton, and the $\beta$ -protons of the serine backbone. The chemical shifts will be influenced by the solvent.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the $\alpha$ -carbon, the $\beta$ -carbon, and the two carbons of the ethyl group.
FTIR	Characteristic absorption bands for the O-H stretch (hydroxyl group), N-H stretch (amine hydrochloride), C=O stretch (ester), and C-O stretches.
Purity (HPLC)	A single major peak indicating high purity (typically $\geq 98\%$ ).

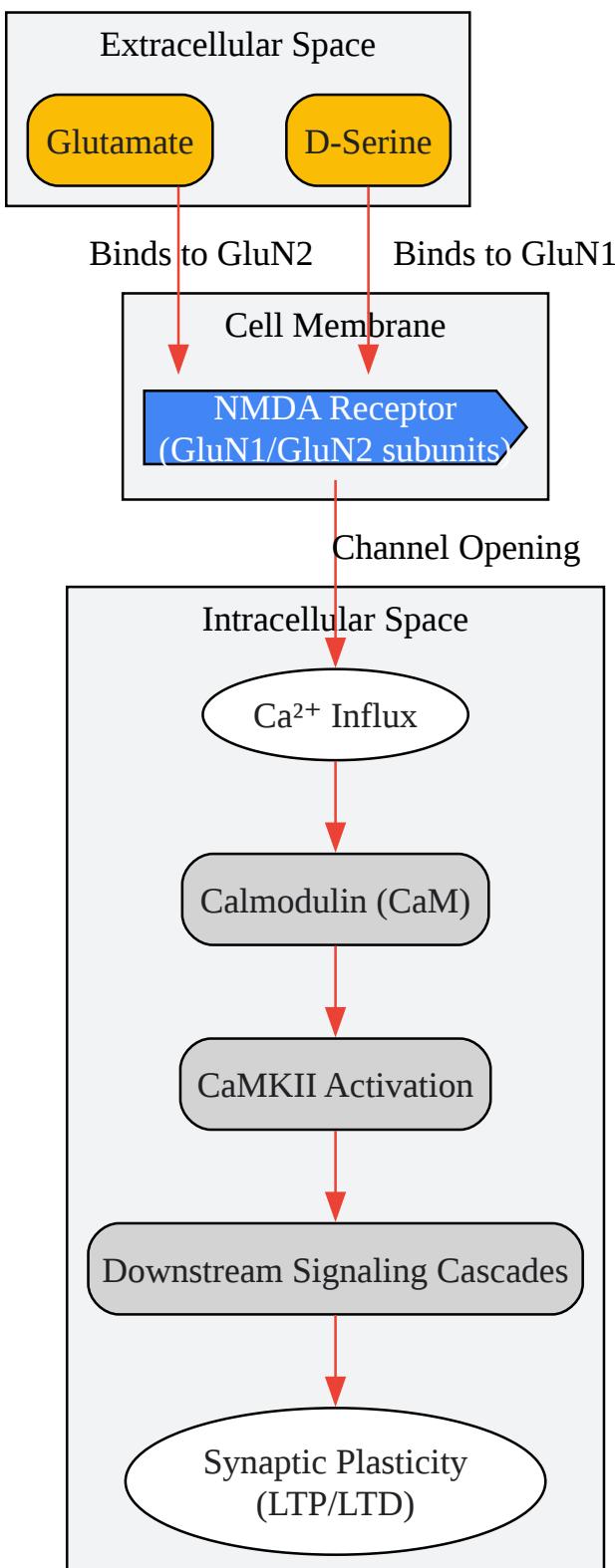
## Applications in Solid-Phase Peptide Synthesis (SPPS)

**H-D-Ser-OEt.HCl** is a valuable building block in SPPS, particularly for the synthesis of peptides containing D-amino acids, which can enhance their stability against enzymatic degradation. The ethyl ester serves as a protecting group for the C-terminus.

## General Workflow for SPPS using **H-D-Ser-OEt.HCl**

The following diagram illustrates a typical workflow for the incorporation of a D-serine residue using its  $\text{N}\alpha$ -protected form (e.g., Fmoc-D-Ser(tBu)-OH, derived from **H-D-Ser-OEt.HCl**) in an automated peptide synthesizer using Fmoc/tBu chemistry.





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## References

- 1. H-D-Ser-OEt.HCl [myskinrecipes.com]
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